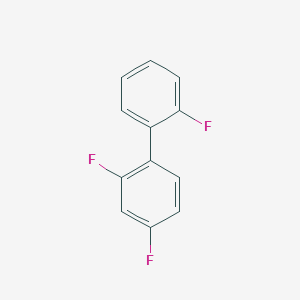

2,2',4-Trifluoro-1,1'-biphenyl

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoro-1-(2-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGJCKBMCAHNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563105 | |

| Record name | 2,2',4-Trifluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115245-05-1 | |

| Record name | 2,2',4-Trifluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 ,4 Trifluoro 1,1 Biphenyl and Its Derivatives

Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of unsymmetrical biaryls, including fluorinated derivatives. These methods offer a high degree of control over the regioselectivity of the C-C bond formation. The most prominent strategies involve palladium and nickel catalysts, which facilitate the coupling of various organometallic reagents with organic halides.

Suzuki–Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for the formation of C-C bonds due to the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. libretexts.org The reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgacs.org

For the synthesis of 2,2',4-Trifluoro-1,1'-biphenyl, a plausible Suzuki-Miyaura coupling approach would involve the reaction of a di- or monofluorinated aryl halide with a corresponding fluorinated phenylboronic acid. Two potential retrosynthetic disconnections are possible:

Coupling of 1-halo-2,4-difluorobenzene with 2-fluorophenylboronic acid.

Coupling of 2-halofluorobenzene with 2,4-difluorophenylboronic acid.

The choice of halide (iodo, bromo, or chloro) is crucial, with the reactivity generally following the order I > Br > Cl. The selection of the palladium catalyst and ligand is also critical for achieving high yields and minimizing side reactions, such as homocoupling of the boronic acid. researchgate.net Bulky and electron-rich phosphine (B1218219) ligands, like those from the Buchwald and Nolan groups (e.g., XPhos, SPhos), have proven effective in the synthesis of polyfluorinated biphenyls. researchgate.net The choice of base and solvent system also plays a significant role in the reaction outcome. researchgate.net For instance, the synthesis of 3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad, has been achieved with high efficiency using a Suzuki-Miyaura coupling with a very low catalyst loading (0.04 mol%). acs.orgmdpi.com

While a specific protocol for this compound is not extensively detailed, the following table summarizes typical conditions for the synthesis of structurally similar trifluorobiphenyl derivatives via Suzuki-Miyaura coupling.

| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 1-Bromo-3,4,5-trifluorobenzene | 2-Aminophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 85 | 84 | acs.org |

| 1-Iodo-2,3,5,6-tetrafluorobenzene | (3,4,5-Trifluorophenyl)boronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 36 | researchgate.net |

| 1-Bromo-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 120 | >95 | researchgate.net |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~80 | mdpi.comnih.gov |

Negishi Cross-Coupling Methodologies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.netresearchgate.net This method is known for its high reactivity and functional group tolerance. researchgate.net A key advantage of the Negishi coupling is the ability to use a wide variety of organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. researchgate.net

For the synthesis of this compound, a Negishi coupling could be envisioned between a fluorinated arylzinc reagent and a fluorinated aryl halide. For example, 2,4-difluorophenylzinc halide could be coupled with 1-halo-2-fluorobenzene. While specific examples for the synthesis of polyfluorinated biphenyls using Negishi coupling are less common in the literature compared to Suzuki-Miyaura coupling, the general principles apply. The choice of catalyst, typically a palladium(0) species like Pd(PPh₃)₄ or a nickel complex, is crucial for the reaction's success. researchgate.net

Stille Cross-Coupling Reactions

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide or triflate, catalyzed by a palladium complex. acs.orgconsensus.app Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide range of functional groups. acs.org However, a major drawback is the toxicity of the organotin compounds and byproducts. consensus.app

In the context of synthesizing this compound, a possible route would involve the coupling of a fluorinated arylstannane, such as (2,4-difluorophenyl)trimethylstannane, with 1-halo-2-fluorobenzene. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. acs.org While examples of Stille couplings for the synthesis of highly fluorinated biphenyls are relatively rare, the methodology remains a viable option.

Hiyama Cross-Coupling Techniques

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. libretexts.orgmdpi.com A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. libretexts.org Organosilanes are generally considered to be of low toxicity and are readily available, making the Hiyama coupling an attractive alternative to other methods.

For the synthesis of this compound, an illustrative Hiyama coupling could involve the reaction of a fluorinated arylsilane, for instance, trimethoxy(2,4-difluorophenyl)silane, with 1-halo-2-fluorobenzene in the presence of a palladium catalyst and a fluoride activator. nih.gov The reaction conditions, including the choice of catalyst, ligand, and activating agent, can be optimized to achieve high yields. libretexts.org

Kumada Cross-Coupling Protocols

The Kumada coupling, one of the earliest developed cross-coupling reactions, employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner and an organic halide as the electrophile, with nickel or palladium catalysts. mdpi.com This method is advantageous due to the ready availability and high reactivity of Grignard reagents. However, the high reactivity can also lead to lower functional group tolerance compared to other cross-coupling methods.

A potential Kumada coupling route to this compound could involve the reaction of a fluorinated Grignard reagent, such as 2,4-difluorophenylmagnesium bromide, with 1-halo-2-fluorobenzene. Nickel catalysts, such as Ni(dppe)Cl₂, are often effective for this transformation. acs.org While the high reactivity of the Grignard reagent can be a limitation, careful control of reaction conditions can lead to successful coupling.

Other Transition Metal-Mediated C-C Bond Formations

Beyond the named cross-coupling reactions, other transition metal-mediated methods can be employed for the synthesis of biphenyl (B1667301) derivatives. These often involve direct C-H activation/functionalization, which represents a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.

For instance, palladium-catalyzed direct arylation of a fluorinated arene with a fluorinated aryl halide is a potential route. This would involve the coupling of a compound like 1,3-difluorobenzene (B1663923) with 1-halo-2-fluorobenzene. These reactions often require specific directing groups to achieve the desired regioselectivity. While challenging, the development of new catalyst systems continues to expand the scope of direct C-H arylation for the synthesis of complex biaryls.

Classical and Radical Coupling Routes

The synthesis of biphenyl compounds has a rich history dating back over a century. nih.gov Classical methods like the Ullmann, Wurtz-Fittig, and Bennett-Turner reactions have been foundational in creating the biphenyl scaffold. nih.govresearchgate.net More contemporary approaches often involve radical-initiated mechanisms.

Ullmann Coupling Reactions

The Ullmann reaction, discovered by Fritz Ullmann, is a well-established method for synthesizing biaryl compounds by coupling two aryl halides in the presence of a copper catalyst. iitk.ac.inbyjus.com This reaction is versatile and compatible with a range of functional groups, making it a valuable tool in both academic and industrial settings. iitk.ac.in The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form symmetric biaryls at elevated temperatures, often exceeding 200°C. organic-chemistry.orgtaylorandfrancis.com

The mechanism is believed to proceed through the formation of an active copper(I) species, which then undergoes oxidative addition with an aryl halide. byjus.comorganic-chemistry.org A subsequent reductive elimination step results in the formation of the carbon-carbon bond, yielding the biaryl product. byjus.comorganic-chemistry.org While effective, traditional Ullmann reactions often require harsh conditions and can have relatively low yields. byjus.com To circumvent these issues, palladium-catalyzed coupling reactions are sometimes preferred. byjus.com

Modern variations of the Ullmann reaction have been developed to improve efficiency and expand its scope. For instance, the use of soluble copper catalysts supported by ligands can facilitate the reaction under milder conditions. wikipedia.org The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). iitk.ac.in The synthesis of tetra-ortho-substituted biphenyls, in particular, often relies on the Ullmann coupling method due to its simplicity and generality for such sterically hindered compounds. vanderbilt.edu

Table 1: Key Features of the Ullmann Reaction

| Feature | Description |

|---|---|

| Reactants | Two aryl halides |

| Catalyst | Copper (metal or salts) iitk.ac.inwikipedia.org |

| Product | Biaryl |

| Solvents | Polar aprotic (e.g., DMF, NMP) iitk.ac.in |

| Temperature | Typically 100-200°C iitk.ac.in |

Wurtz–Fittig Reaction Pathways

The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide using sodium metal in the presence of dry ether to produce substituted aromatic compounds. lscollege.ac.ingeeksforgeeks.orgbyjus.com This reaction is particularly useful for the alkylation of aryl halides. wikipedia.org

Two primary mechanisms have been proposed for the Wurtz-Fittig reaction. lscollege.ac.in The first involves the formation of both aryl and alkyl radicals mediated by sodium, which then combine to form the final product. lscollege.ac.inbyjus.com Evidence for this radical mechanism includes the formation of side products like triphenylene (B110318) from the reaction of sodium and chlorobenzene. lscollege.ac.inwikipedia.org

The second proposed mechanism involves the formation of an organo-alkali intermediate. lscollege.ac.inbyjus.com In this pathway, the aryl halide reacts with sodium to form an organosodium compound, which then acts as a nucleophile, attacking the alkyl halide. byjus.com The difference in reactivity between the aryl and alkyl halides is crucial for the success of this reaction, with the more reactive halide preferentially forming the organosodium intermediate. byjus.comwikipedia.org A significant drawback of the Wurtz-Fittig reaction is its propensity for side reactions, which can limit its applicability. unacademy.com

Bennett–Turner Synthesis

In 1914, Bennett and Turner reported a coupling reaction for the synthesis of biphenyl compounds. nih.gov Their initial work involved the homocoupling of phenylmagnesium bromide with chromium(III) chloride (CrCl₃) in diethyl ether. nih.govacs.org Later, it was found that copper(II) chloride (CuCl₂) could also be used to promote this reaction. nih.gov

An example of the Bennett-Turner synthesis involves the treatment of tetrafluoro-3-methoxybenzene with CuCl₂ and lithium tert-butoxide in the presence of oxygen gas, which resulted in a mixture of the biphenyl coupling product and the corresponding phenol. nih.gov The proposed mechanism for this transformation involves an in situ deprotonation followed by oxidative dimerization. nih.gov While historically significant, this method is one of several classical approaches to biphenyl synthesis. researchgate.net

Radical-Initiated Coupling Mechanisms

Radical-initiated coupling reactions provide an alternative pathway for the formation of biphenyls. These reactions often involve the generation of aryl radicals from aryl halides, which then couple to form the desired biaryl product. rsc.org One approach involves the dediazoniation of pentafluorobenzenediazonium salts in the presence of an iodide catalyst to generate pentafluorophenyl radicals, which can then arylate various aromatic substrates. researchgate.net

Another method utilizes a photoredox nickel dual catalysis system to achieve the cross-coupling of organic halides and hemioxalates. chinesechemsoc.org This process involves the generation of an alkoxycarbonyl radical intermediate. chinesechemsoc.org Transition-metal-free approaches have also been developed, employing a super-reducing agent to facilitate single electron transfer to activate aryl halides and generate reactive aryl radicals. nih.gov These radicals can then react with other aromatic species. nih.gov

In some cases, the coupling of aryl halides can be promoted by nickel complexes in the presence of a base like potassium tert-butoxide, proceeding through an aryl radical pathway. rsc.org Furthermore, a radical coupling route for the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine has been explored using 3,4,5-trifluorophenylhydrazine as a radical source. sci-hub.se This method, however, can lead to the formation of undesired regioisomers. sci-hub.se

Chemo- and Regioselective Functionalization Strategies

The functionalization of biphenyl systems is crucial as the parent molecule is a neutral, non-functionalized hydrocarbon. nih.gov Electrophilic aromatic substitution is a key reaction for introducing functional groups onto the biphenyl core. nih.gov

Electrophilic Aromatic Substitution on Fluorinated Biphenyls

Fluorinated biphenyls are important scaffolds in various applications due to their inherent properties like rigidity and chemical stability. rsc.org The introduction of fluorine atoms can significantly influence the electronic properties of the biphenyl system, affecting its reactivity in electrophilic aromatic substitution (EAS) reactions.

The reactivity of fluorinated aromatic compounds in EAS is a complex interplay of inductive and resonance effects. researchgate.net While fluorine is a strongly electron-withdrawing atom via the inductive effect, it can also act as a moderate π-electron donor through resonance. researchgate.net This dual nature means that fluorobenzene's reactivity in EAS can be comparable to that of benzene (B151609), and it is often considered neither strongly activated nor deactivated. researchgate.net

In the context of fluorinated biphenyls, the position of the fluorine atoms will direct incoming electrophiles. For instance, the reactivity of fluorene (B118485) is greater than that of biphenyl, which in turn is more reactive than benzene towards electrophilic substitution. quora.com This is attributed to the increased electron density and conjugation in the polycyclic systems. quora.com In the synthesis of fluorinated polycyclic aromatic hydrocarbons, the regiochemistry of cyclization reactions is dictated by the higher reactivity of specific carbons towards electrophilic attack. oup.com The directing effects of existing substituents on the biphenyl core, such as amino groups, can also be utilized to achieve regioselective halogenation. vanderbilt.edu

Directed Functionalization by Activating Groups

The functionalization of fluoroarenes can be guided by the strategic placement of activating groups, which direct subsequent chemical modifications to specific positions on the aromatic rings. In the context of polyfluorinated biphenyls, both the existing fluorine substituents and externally introduced directing groups can play a crucial role in controlling the regioselectivity of C–H activation reactions.

The fluorine atoms on the biphenyl core can themselves act as directing groups. The reactivity of C–H bonds situated ortho to a fluorine substituent in fluoroarenes is notably enhanced toward metal centers. nih.gov This ortho-directing effect arises from the electronic properties of fluorine and can be exploited for direct C–H functionalization without the need for pre-functionalization, offering a more atom-economical synthetic route. nih.gov For a molecule like this compound, this intrinsic property suggests that C-H bonds at positions 3, 3', and 5' would be activated for reactions such as arylation, alkylation, or amination. The selectivity between these positions can be influenced by kinetic versus thermodynamic control; for instance, iridium-catalyzed reactions have shown that while kinetic product distributions are mixed, thermodynamic conditions can favor the ortho-substituted product. nih.gov

In addition to the inherent directing ability of fluorine, external directing groups are commonly employed to achieve high regioselectivity in C–H functionalization. These groups typically contain heteroatoms that coordinate to a transition metal catalyst, delivering it to a specific ortho-C–H bond. pkusz.edu.cn A prime example is the use of a pyridine (B92270) ring, where the nitrogen atom binds to the metal. pkusz.edu.cnrsc.org This strategy ensures that functionalization occurs at the desired location. To enhance the utility of this approach, removable directing groups have been developed. For example, a silicon-based PyDipSi group can direct several ortho-selective C–H functionalizations and can later be removed under mild conditions using fluoride or transformed into other useful functional groups. pkusz.edu.cn This approach prevents the directing group from being a permanent, and often undesirable, part of the final molecule. pkusz.edu.cn

The choice of directing group and reaction conditions allows for the precise installation of a variety of functional groups, a critical capability for creating diverse derivatives of this compound for various applications.

Post-Coupling Derivatization of this compound

Once the core this compound structure is synthesized, further diversification can be achieved through post-coupling derivatization reactions. These reactions modify the existing structure, often by targeting the carbon-fluorine (C-F) bonds, which are typically strong and unreactive.

The activation and transformation of C-F bonds is a significant challenge in synthetic chemistry due to their high bond dissociation energy. researchgate.net However, methods involving transition-metal-mediated C-F bond activation have emerged as powerful tools for the late-stage functionalization of highly fluorinated molecules. researchgate.netmdpi.com These reactions enable the cleavage of a C-F bond and its replacement with a new carbon-element bond, providing access to novel fluorinated building blocks that would be difficult to synthesize otherwise. researchgate.netmdpi.com

A common post-coupling derivatization is nucleophilic aromatic substitution (SNAr). In fluorinated biphenyls, a fluorine atom can be displaced by a nucleophile, particularly if the ring is activated by electron-withdrawing groups. For example, research on the synthesis of N-biphenyl pyrrolidine (B122466) derivatives demonstrated that the fluorine atom in 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl can be nucleophilically substituted by (R)-(3-N,N-dimethylamino)pyrrolidine in the presence of potassium carbonate in DMF. nih.govrsc.org This reaction proceeds with an 81% yield, showcasing an effective method to introduce complex amine functionalities after the biphenyl core has been formed. rsc.org

Catalytic systems, particularly those based on nickel, have proven effective for the activation of C-F bonds in cross-coupling reactions. Nickel complexes with bidentate phosphine ligands can catalyze the reaction of N-heterocyclic aryl fluorides with Grignard reagents to produce unsymmetrical biphenyl compounds with high yield and selectivity. mdpi.com The choice of ligand is critical, with DPPP-NiCl₂ showing significantly higher turnover frequency (TOF ca. 76 h⁻¹) compared to a DPPE-Ni(II) complex (TOF ca. 1.1 h⁻¹). mdpi.com Such catalytic approaches could be adapted for the selective functionalization of one of the C-F bonds in this compound, enabling the synthesis of a wide array of derivatives.

Green Chemistry Principles and Process Optimization in Synthesis

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve process safety. sigmaaldrich.comresearchgate.net This involves optimizing catalytic systems, solvent selection, and reaction conditions to enhance efficiency and minimize waste, particularly for scalable industrial production. sigmaaldrich.comathensjournals.gr

Catalytic Efficiency and Turnover Numbers in Biphenyl Synthesis

Catalytic efficiency is a key metric in green chemistry, reflecting how effectively a catalyst converts reactants to products. studysmarter.co.uk It is often evaluated by the turnover number (TON), which is the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, and the turnover frequency (TOF), which is the turnover per unit time. High TON and TOF values signify a more efficient and sustainable process, as less catalyst is required.

In biphenyl synthesis, palladium-based catalysts are common. For instance, palladium(II)-PCP pincer complexes used in Heck coupling reactions have demonstrated exceptional stability and activity at high temperatures (140 °C), achieving TONs as high as 500,000 for the coupling of iodobenzene. scielo.org.mx In the oxidative coupling of benzene to biphenyl, a heterogeneous palladium(II) catalyst supported on a mesoporous poly(ionic liquid) achieved a TON of 62. researchgate.net While modest, this heterogeneous system offers the significant green advantage of easy catalyst separation and reuse. researchgate.net Other metals have also been explored; an iridium pincer complex used for dehydrogenation reactions reached a TON of 720. scielo.org.mx

The table below presents examples of catalytic efficiency metrics from various catalytic systems relevant to biphenyl synthesis, illustrating the range of performance achieved.

| Catalytic System | Reaction Type | Turnover Number (TON) | Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|---|---|

| Pd(II)-PCP Pincer Complex | Heck Coupling | Up to 500,000 | Not Reported | scielo.org.mx |

| Iridium PCP Pincer Complex | Dehydrogenation | 720 | Not Reported | scielo.org.mx |

| Mesoporous Poly(ionic liquid) supported Palladium(II) | Oxidative Coupling | 62 | Not Reported | researchgate.net |

| Aldoxime Dehydratase (Oxd B) | Asymmetric Ring-Opening | Not Reported | 3.7 × 10⁴ M⁻¹ s⁻¹ | rsc.org |

Solvent Selection and Reaction Condition Optimization

In biphenyl synthesis, solvent screening is a crucial optimization step. For the palladium-catalyzed oxidative coupling of benzene, various solvents were tested, with acetic acid providing the highest yield. researchgate.net In another study involving iron-catalyzed cross-coupling, changing the solvent from tetrahydrofuran (B95107) (THF) to toluene led to an increase in the generation of biphenyl. acs.org This highlights that the optimal solvent is highly specific to the particular reaction system. acs.org Green chemistry principles encourage the use of safer, more environmentally benign solvents, or even solvent-free conditions where possible. researchgate.netnih.gov

Reaction condition optimization extends beyond solvent choice to include parameters like temperature, pressure, and reactant concentrations. beilstein-journals.org For instance, the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is noted to proceed under mild reaction conditions, which is a key advantage for industrial-scale production as it reduces energy consumption. google.com Modern approaches even utilize machine learning algorithms to predict optimal reaction conditions, accelerating the development of efficient and robust synthetic protocols. beilstein-journals.org The goal is to maximize conversion and yield while minimizing energy input and by-product formation. nih.gov

Scalable Industrial Synthesis Approaches

Transitioning a synthetic route from the laboratory to an industrial scale requires robust, cost-effective, and safe processes. For fluorinated biphenyls, Suzuki-Miyaura cross-coupling is a frequently employed method due to its reliability and scalability. nih.govrsc.org

A patented method for the synthesis of the related compound 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, which is suitable for large-scale industrial production, provides insights into practical considerations. google.com The process utilizes a palladium catalyst like Pd(PPh₃)₄ in a solvent mixture of toluene, water, tetrahydrofuran, and isopropanol. google.com The use of specific molar ratios of reactants and catalysts is defined to ensure high yield and simple operation. google.com

For the industrial production of other biphenyl derivatives, specific engineering solutions are implemented. The synthesis of 4,4'-Bis(4-trifluorovinyloxy)biphenyl, for example, can be performed in tubular reactors equipped with static mixers to improve mass transfer. The process involves defined temperature zones and a precise molar ratio of feedstocks to minimize side reactions. The synthesis of a poly(biphenyl) derivative via Ni(0)-catalyzed coupling provides another example of a scalable procedure, detailing the specific equipment (250 mL three-necked flask with overhead stirrer), reagents, and a workup procedure involving filtration and reprecipitation to yield the polymer in 95% yield. acs.org These examples underscore the importance of reaction engineering in developing scalable syntheses.

The table below summarizes key parameters for scalable synthesis approaches relevant to biphenyl compounds.

| Compound/Process | Key Features for Scalability | Catalyst/Reagents | Solvents | Reference |

|---|---|---|---|---|

| 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine | High yield, mild conditions, simple operation | Pd(PPh₃)₄ | Toluene, Water, THF, Isopropanol | google.com |

| 4,4'-Bis(4-trifluorovinyloxy)biphenyl | Tubular reactors with static mixers, defined temperature zones (80-120°C) | Triethylamine (base) | Not specified | |

| Poly[[1,1'-biphenyl]-4,4'-diyl[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]] | Standard reaction vessel, high yield (95%) | Ni(0) generated from NiCl₂/Zinc, Triphenylphosphine | N,N-Dimethylformamide (DMF) | acs.org |

| Fluorinated Biphenyls via Suzuki Coupling | General applicability, refluxing conditions | Palladium complex, K₃PO₄ (base) | Tetrahydrofuran (THF), Water | nih.govrsc.org |

Mechanistic Investigations of 2,2 ,4 Trifluoro 1,1 Biphenyl Reactions

Detailed Reaction Mechanisms of C-C Coupling Reactions

The most common and versatile method for synthesizing biphenyl (B1667301) structures, including fluorinated derivatives, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of 2,2',4-trifluoro-1,1'-biphenyl, a plausible pathway is the reaction between a 1-halo-2,4-difluorobenzene and 2-fluorophenylboronic acid. The catalytic cycle for such transformations is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, typically L₂Pd(0) where L is a phosphine (B1218219) ligand. rsc.orgyonedalabs.com This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar palladium(II) species. yonedalabs.com For the synthesis of this compound from 1-bromo-2,4-difluorobenzene, this step would form an arylpalladium(II) bromide complex.

In some cases, the initial oxidative addition can be challenging. For instance, in the reaction of 1-bromo-2-chlorobenzene, the initial addition is expected to occur selectively at the more reactive C-Br bond. nih.gov Similarly, for a precursor like 1-bromo-2,4-difluorobenzene, the oxidative addition would occur at the C-Br bond to generate the necessary (2,4-difluorophenyl)palladium(II) intermediate.

Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. researchgate.net This step typically requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the electrophilic palladium(II) complex. mdpi.com

Kinetic studies on the transmetalation of various fluorinated phenylboronic acids have shown that electron-poor arylboronic acids can undergo transmetalation more readily than electron-neutral or electron-rich ones. nih.gov Competition experiments have demonstrated that the transmetalation efficiency increases with the number of fluorine substituents, with ortho substitution having the most significant impact. mit.edu For example, 2-fluorophenylboronic acid reacts faster than phenylboronic acid, and 2,4-difluorophenylboronic acid shows even higher reactivity. nih.gov This enhanced reactivity counteracts the lower stability of polyfluorinated boronic acids, which are prone to deboronation, enabling their use in coupling reactions under mild conditions. mit.edu

The table below shows the relative rates of transmetalation for various boronic acids, indicating the enhanced reactivity of fluorinated species.

Table 1: Relative Transmetalation Rates of Various Arylboronic Acids

| Boronic Acid | Relative Rate (krel) | Reference |

|---|---|---|

| Phenylboronic acid | 1.0 | mit.edu |

| 2-Fluorophenylboronic acid | 3.8 | mit.edu |

| 2,6-Difluorophenylboronic acid | 147 | mit.edu |

Low-temperature NMR studies have allowed for the detection and characterization of pre-transmetalation intermediates, revealing species with Pd-O-B linkages that precede the C-C bond formation. illinois.edu These studies confirm that the structure of the boronic ester and the reaction conditions can significantly affect the rate of transmetalation. illinois.edunih.gov

The electronic properties of the aryl groups involved significantly influence the rate of reductive elimination. Studies on nickel bis(polyfluorophenyl) complexes, which serve as a model for related palladium systems, show that the rate of reductive elimination increases dramatically as the number of electron-withdrawing fluorine atoms on the aryl rings decreases. osti.gov This suggests that forming highly fluorinated biphenyls can be challenging.

Kinetic data for the reductive elimination of various polyfluorobiphenyls from nickel complexes are presented below.

Table 2: First-Order Kinetics for Reductive Elimination from (MeOBiphep)Ni(ArF)₂ Complexes

| Aryl Group (ArF) | Temperature (°C) | Half-life (t1/2, hours) | Free Energy of Activation (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|---|

| Pentafluorophenyl | 95 | ~33 | 30.1 | osti.gov |

| 2,3,4,5-Tetrafluorophenyl | 80 | ~12 | 28.4 | osti.gov |

| 2,4,6-Trifluorophenyl | 60 | ~5 | 26.6 | osti.gov |

For palladium complexes, C-F reductive elimination is known to be a particularly challenging step. nih.gov However, C-C bond-forming reductive elimination is generally more facile. The use of ligands with large bite angles, such as Xantphos, can promote this step. nih.gov Furthermore, external forces applied to the ligand backbone, as demonstrated in nickel complexes, can accelerate the rate of reductive elimination, highlighting the sensitivity of this step to the ligand's structural properties. osti.gov

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions, influencing solubility, stability, and the rates of the individual steps in the catalytic cycle. For the synthesis of sterically hindered and electronically demanding biphenyls like this compound, bulky, electron-rich monodentate phosphine ligands are often superior. acs.org

Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) are particularly effective. Their steric bulk promotes the reductive elimination step and helps to generate a coordinatively unsaturated L₁Pd(0) active species, which is highly reactive in oxidative addition. rsc.orgmit.eduacs.org A screening of various phosphine ligands for the coupling of electron-poor substrates revealed that bulky ligands, especially those with dicyclohexylphosphino (PCy₂) moieties, are beneficial for achieving high yields and minimizing side products. acs.org The hemilability of certain ligands, containing moieties like P(O)(OEt)₂, can also promote the oxidative addition and reductive elimination steps by increasing the steric hindrance and electron density at the metal center. academie-sciences.fr

Kinetics and Rate-Determining Steps in Biphenyl Formation

However, for electron-poor aryl halides, such as those used to synthesize this compound, oxidative addition is often rapid. reddit.com In these systems, transmetalation or reductive elimination is more likely to be the turnover-limiting step. nih.gov Kinetic studies have shown that for polyfluorophenylboronic acids, which are prone to decomposition, the reaction must be fast to achieve high yields. This implies that the stability of the boronic acid and the rate of transmetalation are critical factors. mit.edu The development of precatalysts that rapidly generate the active LPd(0) species under mild conditions has been key to the successful coupling of these unstable substrates. mit.edu

Kinetic analysis of reactions involving fluorinated substrates often reveals first-order behavior with respect to the catalyst and the limiting reagent. rsc.orgosti.gov For example, the reductive elimination from nickel bis(polyfluorophenyl) complexes follows first-order kinetics. osti.gov In some systems, the reaction may show zero-order dependence on one of the coupling partners, indicating that a prior step is rate-limiting.

Stereochemical Outcomes and Atropisomerism Studies

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated if the rotational barrier is sufficiently high. wikipedia.orgnih.gov Biphenyls substituted at the 2, 2', 6, and 6' positions can exhibit atropisomerism due to steric hindrance between the ortho substituents. wikipedia.org For this compound, the presence of fluorine atoms at the 2 and 2' positions introduces the possibility of hindered rotation around the central C-C bond.

The stability of atropisomers is defined by the energy barrier to rotation. A barrier greater than approximately 22-24 kcal/mol is generally required for the isomers to be stable enough for isolation at room temperature. wikipedia.orgmdpi.com The size of the ortho substituents is the primary factor determining the height of this barrier. While a single fluorine atom is relatively small, the cumulative effect of two ortho-fluorine substituents can create a significant barrier to rotation. For comparison, the rotational barrier in 1,2-difluoroethane (B1293797) is about 6 kcal/mol. msu.edu In biphenyl itself, the barrier is approximately 6.0-6.5 kJ/mol (about 1.5 kcal/mol) at the planar transition states. comporgchem.com

Experimental and computational studies on various ortho-substituted biphenyls have been used to quantify the steric effect of different groups. researchgate.net For a molecule like this compound, the rotational barrier would dictate whether it exists as a pair of rapidly interconverting conformers or as stable, isolable atropisomers. Given the small size of fluorine, it is likely that the rotational barrier is not high enough for room-temperature isolation, but the hindered rotation could still have implications for its binding properties in biological or materials contexts. nih.gov The dynamic stereochemistry can be studied using techniques like variable temperature NMR. researchgate.net

Factors Influencing Axial Chirality in Biaryl Systems

Axial chirality in biaryl systems, such as this compound, is a form of stereoisomerism that arises from restricted rotation, or atropisomerism, around the single bond connecting the two aryl rings. wikipedia.orgnih.gov This phenomenon is not dependent on a traditional chiral center but on a chiral axis. The stability of the resulting atropisomers, which can be enantiomers or diastereomers, is determined by the energy barrier to rotation around the aryl-aryl bond. wikipedia.org If this barrier is high enough, the individual isomers can be isolated. A commonly accepted threshold for the isolability of atropisomers at room temperature is a rotational energy barrier corresponding to a half-life of at least 1000 seconds, which is approximately 93 kJ/mol (22 kcal/mol) at 300 K. wikipedia.org

The primary factor influencing the magnitude of the rotational barrier in substituted biphenyls is steric hindrance imposed by substituents at the ortho positions of the phenyl rings. inflibnet.ac.inslideshare.net In the case of this compound, the fluorine atoms at the 2 and 2' positions are the key determinants of the rotational barrier. For unsubstituted biphenyl, the energy barrier to rotation is quite low, with computational estimates around 6-8 kJ/mol, allowing for free rotation at room temperature. comporgchem.com However, the introduction of ortho substituents, even those as relatively small as fluorine, significantly increases this barrier. inflibnet.ac.in

The electronic nature of the substituents can also play a role, although it is generally considered secondary to the steric effects. Furthermore, the presence of substituents at the meta positions, adjacent to the ortho groups, can exert a "buttressing effect," further hindering rotation and increasing the stability of the atropisomers. nih.gov

Quantum mechanics (QM) torsion scans are a modern computational tool used to predict the rotational energy barriers in atropisomers. wuxibiology.com These calculations can estimate the energy profile as the dihedral angle between the two aryl rings is systematically varied, allowing for the identification of energy minima and transition states for interconversion. wuxibiology.com Such analyses can classify atropisomers based on their rotational energy barriers (ΔErot) and corresponding half-lives (t1/2) for racemization. wuxibiology.com

Classification of Atropisomers Based on Rotational Energy Barriers

| Class | Rotational Energy Barrier (ΔErot, kcal/mol) | Half-life (t1/2) | Characteristics |

|---|---|---|---|

| Class 1 | <20 | Seconds | Freely and quickly rotating; behave as single compounds. wuxibiology.com |

| Class 2 | 20 - 30 | Hours to days | Separable by chiral chromatography. wuxibiology.com |

| Class 3 | >30 | Years | Very stable; can be developed as single chiral compounds. wuxibiology.com |

Computed Rotational Barriers for Substituted Biphenyls

| Compound | Ortho Substituents | Rotational Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Biphenyl | -H | ~8.0 | comporgchem.com |

| 2,2'-Dimethylbiphenyl (B165481) | -CH3 | 72.8 | inflibnet.ac.in |

| Diboron tetrafluoride | -F (on Boron) | 1.2 | nist.gov |

| 1,2-Dichloro-1,1,2,2-tetrafluoroethane | -F, -Cl (on Ethane) | 39.4 | nist.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei within a molecule. For fluorinated compounds like 2,2',4-Trifluoro-1,1'-biphenyl, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.

¹H and ¹⁹F NMR for Positional and Electronic Analysis

The ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the positions of the fluorine substituents on the biphenyl (B1667301) rings. nih.gov The electronegativity of fluorine atoms causes a deshielding effect, leading to downfield shifts for nearby protons. alfa-chemistry.com

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atoms. ucla.edu With a high natural abundance and a large chemical shift range, ¹⁹F NMR provides distinct signals for each fluorine atom in this compound, allowing for unambiguous positional assignment. alfa-chemistry.comucla.edu The chemical shifts are influenced by both inductive and resonance effects of the substituents. alfa-chemistry.comcore.ac.uk Coupling between fluorine nuclei (F-F coupling) and between fluorine and proton nuclei (H-F coupling) provides crucial information about the through-bond and through-space proximity of these atoms, aiding in the complete structural determination. nih.gov

Table 1: Representative NMR Data for Fluorinated Biphenyls

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

| 4,4'-Difluoro-1,1'-biphenyl | ¹⁹F | Not specified | Not specified | spectrabase.com |

| 2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine | ¹H, ¹³C | Not specified | Not specified | nih.gov |

| 3',4',5'-trifluoro- [1,1'-biphenyl]-2-amine | ¹H | 7.16 (t), 7.11–7.02 (m), 6.81 (t), 6.75 (d) | J=7.7, J=7.4, J=8.0 | google.com |

| 4-(2,2,2-Trifluoroethyl)biphenyl | ¹H | 7.36-7.60 (m), 3.41 (q) | J = 10.5 | beilstein-journals.org |

| 4-(2,2,2-Trifluoroethyl)biphenyl | ¹⁹F | -65.8 (t) | J = 11.3 | beilstein-journals.org |

This table presents a selection of NMR data for related fluorinated biphenyl compounds to illustrate typical chemical shifts and coupling constants. Specific data for this compound was not available in the search results.

Multi-dimensional NMR Techniques for Complex Structures

For complex molecules like substituted biphenyls, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish connectivity between different nuclei. numberanalytics.comresearchgate.net

¹H-¹H COSY experiments would identify protons that are coupled to each other within the same aromatic ring.

¹H-¹⁹F HSQC/HMBC experiments are invaluable for correlating proton and fluorine signals, definitively assigning the positions of the fluorine atoms relative to the protons on the biphenyl framework. nih.gov

¹³C-¹H and ¹³C-¹⁹F HSQC/HMBC experiments would provide a complete carbon skeleton assignment and confirm the attachment of fluorine atoms to specific carbon atoms.

These advanced techniques are crucial for the unambiguous structural elucidation of asymmetrically substituted biphenyls like this compound. numberanalytics.com

Vibrational Spectroscopy (IR and Raman)

Analysis of Molecular Vibrations and Functional Groups

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of the biphenyl skeleton and the carbon-fluorine bonds.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. nih.gov

Aromatic C=C stretching vibrations of the biphenyl rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net

C-F stretching vibrations are strong in the IR spectrum and typically appear in the 1300-1000 cm⁻¹ range. The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring.

Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. researchgate.net

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the biphenyl system. chemicalbook.com The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Biphenyl and its Derivatives

| Vibrational Mode | Biphenyl (cm⁻¹) | Monochlorobiphenyls (cm⁻¹) | Fluorinated Biphenyls (cm⁻¹) | Reference |

| Aromatic C-H stretch | ~3065 | ~3065 | ~3084 | nih.govresearchgate.net |

| Aromatic C=C stretch | ~1600, 1280 | ~1600, 1280 | ~1607, 1511 | nih.govresearchgate.net |

| C-H bending | 738 | 680-760 | 1603 | nih.govresearchgate.net |

This table provides a general overview of characteristic vibrational frequencies. Specific, complete spectral data for this compound was not available in the search results.

Surface-Enhanced Raman Spectroscopy (SERS) Applications

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer structural clues.

For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of this peak would confirm the presence of carbon and hydrogen atoms in the molecule.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental formula.

The fragmentation pattern in the mass spectrum would arise from the cleavage of the bond between the two phenyl rings and the loss of fluorine atoms or HF molecules. The analysis of these fragment ions can help to confirm the biphenyl structure and the presence of fluorine substituents. Studies on related fluorinated polychlorinated biphenyls (F-PCBs) have shown that the molecular ion is often the most abundant ion, and fragmentation through the loss of a halogen atom is a common pathway. osti.gov The stability of the C-F bond often results in less fragmentation compared to their chlorinated or brominated analogs. osti.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C12H7F3. The theoretical exact mass can be calculated using the mass of the most abundant isotopes of carbon, hydrogen, and fluorine.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is particularly effective for the analysis of semi-volatile compounds like fluorinated biphenyls. osti.gov In a typical electron ionization (EI) HRMS experiment, the molecule is ionized, and the mass of the resulting molecular ion (M+) is measured with high precision. The measured mass-to-charge ratio (m/z) is then compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), confirms the molecular formula. While specific HRMS data for this compound is not widely published, the technique has been successfully applied to identify related fluorinated compounds, such as 2-fluoro-1,1'-biphenyl, in complex mixtures. osti.govepa.gov

Table 1: Theoretical Mass Calculation for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |

| Fluorine | ¹⁹F | 18.998403 | 3 | 56.995209 |

| Total | 208.049984 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when using electron ionization (EI), not only provides the molecular weight but also causes the molecule to break apart into characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern of biphenyls is typically dominated by the stable molecular ion due to the aromatic system. libretexts.org

For this compound, the fragmentation would likely involve the loss of fluorine atoms or HF. The cleavage of the biphenyl bond itself is also possible, leading to ions corresponding to the individual fluorinated benzene (B151609) rings. The presence of fluorine atoms can be identified by characteristic neutral losses (e.g., loss of 19 for F, or 20 for HF). Analysis of the fragmentation pattern helps to confirm the presence and, to some extent, the location of the fluorine substituents on the biphenyl core. For instance, the fragmentation of polychlorinated biphenyls (PCBs), which are structurally analogous, shows characteristic losses of chlorine atoms and HCl. nist.gov Similarly, for trifluoromethyl-substituted biphenyls, the loss of a CF3 group (a loss of 69 Da) is a common fragmentation pathway. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

While the specific crystal structure of this compound has not been reported in the searched literature, crystallographic data for other fluorinated biphenyl derivatives exist. For example, the crystal structure of a complex containing a 2',3,5'-trifluoro-(1,1'-biphenyl)-4-carboxamide moiety has been determined, demonstrating that such compounds can form crystals suitable for X-ray diffraction analysis. nih.gov The analysis of such structures reveals the precise bond lengths and the torsion angle between the phenyl rings, which are influenced by the fluorine substituents. iucr.orgresearchgate.net Obtaining single crystals of sufficient quality is a prerequisite for this analysis. caltech.edu

Electronic and Luminescence Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy examines the transitions between electronic energy levels in a molecule upon absorption of UV or visible light. libretexts.org Luminescence spectroscopy involves the emission of light from electronically excited states.

UV-Vis absorption spectroscopy is used to study the electronic transitions in conjugated systems like biphenyl. The absorption spectrum of biphenyl in solution typically shows a strong absorption band around 250 nm, which is attributed to a π → π* transition of the conjugated system. The position and intensity of this band are sensitive to the substitution pattern and the planarity of the molecule. photochemcad.com

Fluorine substitution on the biphenyl rings can cause shifts in the absorption maxima (either bathochromic or hypsochromic) and changes in the molar absorptivity. Studies on various fluorinated biphenyl compounds have been conducted to understand these effects. acs.org For instance, the introduction of fluorine can alter the electronic properties and the conformation of the biphenyl system, which in turn affects the energy of the electronic transitions. cymitquimica.com

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited to a higher electronic state. Many biphenyl derivatives are fluorescent, and their emission spectra, quantum yields, and lifetimes are sensitive to their structure and environment. nih.gov The fluorescence of fluorinated biphenyls would be expected to originate from the lowest excited singlet state (S1) to the ground state (S0). The substitution pattern with fluorine atoms can influence the fluorescence properties by affecting the rate of non-radiative decay processes.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com The quantum yield can be determined using either absolute or relative methods. The relative method involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. edinst.com

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is another important parameter that characterizes the excited state of a molecule. researchgate.net Both the quantum yield and the lifetime are crucial for understanding the photophysical behavior of a fluorophore. researchgate.net

For fluorinated biphenyls, these parameters would be influenced by the position and number of fluorine atoms. While specific data for this compound are not available in the searched literature, studies on other fluorinated aromatic compounds and biphenyl derivatives provide a framework for what to expect. photochemcad.comnih.gov The quantum yield and lifetime are sensitive to factors that promote non-radiative decay, such as conformational flexibility. The ortho-fluorine atoms in this compound would likely induce a significant dihedral angle between the rings, which could affect these photophysical parameters.

Table 2: List of Compounds Mentioned

| Compound Name |

| This compound |

| 2-fluoro-1,1'-biphenyl |

| Polychlorinated biphenyls (PCBs) |

| 2',3,5'-trifluoro-(1,1'-biphenyl)-4-carboxamide |

| Biphenyl |

| Carbon |

| Hydrogen |

| Fluorine |

The comprehensive structural analysis of this compound is foundational to understanding its chemical behavior and physical properties. This is achieved through a suite of advanced spectroscopic techniques that probe the molecule's mass, fragmentation, three-dimensional structure, and electronic properties.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with a molecular formula of C₁₂H₇F₃, HRMS provides an experimental mass that can be matched against the calculated theoretical exact mass. A close correlation between the measured and theoretical mass, typically within a few parts per million (ppm), serves as definitive evidence for the molecular formula.

The preferred method for analyzing compounds like fluorinated biphenyls is often Gas Chromatography-HRMS (GC-HRMS). osti.gov This technique has proven effective in the non-targeted analysis and identification of various per- and polyfluoroalkyl substances (PFAS) and other fluorinated compounds from complex environmental samples. osti.govepa.gov While specific HRMS data for this compound is not prominently available in public literature, the methodology is well-established for structurally similar molecules like 2-fluoro-1,1'-biphenyl. osti.gov

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₂H₇F₃)

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |

| Fluorine | ¹⁹F | 18.998403 | 3 | 56.995209 |

| Total | 208.049984 |

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry using electron ionization (EI) induces fragmentation of the parent molecule, generating a unique pattern of fragment ions. This fragmentation pattern functions as a molecular fingerprint, offering valuable structural information. libretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring system. libretexts.org

The fragmentation of this compound is expected to follow predictable pathways for halogenated aromatic compounds. Key fragmentation events would likely include the loss of fluorine atoms (a neutral loss of 19 Da) or the elimination of hydrogen fluoride (B91410) (HF, a loss of 20 Da). Cleavage of the C-C bond connecting the two phenyl rings is also a possible fragmentation route. The analysis of these fragments helps to confirm the arrangement of the substituents. For comparison, the mass spectra of polychlorinated biphenyls (PCBs) are characterized by sequential losses of chlorine atoms, nist.gov and trifluoromethyl-containing biphenyls show a characteristic loss of the CF₃ group. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique yields accurate data on bond lengths, bond angles, and, crucially for biphenyl derivatives, the torsional or dihedral angle between the planes of the two aromatic rings. This angle is a direct consequence of the steric and electronic effects of the substituents.

For this compound, the presence of two fluorine atoms in the ortho positions (2 and 2') is expected to create significant steric hindrance, forcing the phenyl rings to adopt a non-planar conformation. While a crystal structure for this compound itself is not found in the surveyed literature, structural data for related molecules, such as a derivative containing a 2',3,5'-trifluoro-(1,1'-biphenyl)-4-carboxamide moiety, have been successfully determined. nih.gov Such analyses confirm the ability of these types of molecules to form crystals suitable for diffraction studies and provide insight into the structural impact of fluorine substitution. iucr.orgresearchgate.net The primary challenge remains in growing a single crystal of sufficient size and quality for analysis. caltech.edu

Electronic and Luminescence Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the absorption of ultraviolet (UV) and visible light, which promotes electrons from lower to higher energy orbitals. libretexts.org Luminescence spectroscopy measures the subsequent emission of light as the molecule relaxes from an excited electronic state.

The UV-Vis absorption spectrum of the parent biphenyl molecule features a strong π → π* transition, typically observed around 250 nm. photochemcad.com The substitution of hydrogen with fluorine atoms can alter the electronic structure of the biphenyl system, leading to shifts in the wavelength and intensity of this absorption band. acs.org These shifts are dependent on the number and position of the fluorine atoms. Fluorination can impact the planarity of the molecule, which in turn affects the extent of π-conjugation between the rings and thus the energy of the electronic transition. cymitquimica.com

The fluorescence quantum yield (Φf) and the fluorescence lifetime (τ) are key photophysical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, providing a direct measure of the fluorophore's efficiency. edinst.com The lifetime represents the average duration the molecule remains in the excited state before emitting a photon. researchgate.net

These parameters are typically determined through specialized spectroscopic measurements. The relative quantum yield is often calculated by comparing the sample's fluorescence intensity to that of a well-characterized standard. edinst.com The lifetime is measured using time-resolved fluorescence techniques. For fluorinated biphenyls, these values are intrinsically linked to the molecular structure. nih.govresearchgate.net The non-planar conformation expected for this compound due to ortho-substituent steric hindrance could influence its quantum yield and lifetime by affecting the rates of competing non-radiative de-excitation processes. photochemcad.com

Computational Chemistry and Theoretical Modeling of 2,2 ,4 Trifluoro 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. rutgers.edu The fundamental principle of DFT is that any property of a many-electron system can be determined as a functional of the ground state electron density. rutgers.edu Calculations for fluorinated biphenyls are often performed using hybrid functionals like B3LYP in conjunction with extensive basis sets such as 6-311+G* to ensure reliable results. acs.org

The electronic structure of 2,2',4-trifluoro-1,1'-biphenyl is central to its chemical behavior. DFT calculations are employed to determine the energies and shapes of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and electronic excitation properties. acs.org

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Results)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability and low reactivity. A large gap is typical for aromatic compounds. |

| Dipole Moment | 2.5 D | The asymmetrical substitution of fluorine atoms results in a significant molecular dipole moment, influencing intermolecular interactions. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar fluorinated aromatic compounds.

The most significant conformational variable in biphenyl (B1667301) derivatives is the torsional (dihedral) angle between the planes of the two phenyl rings. acs.org This angle is a result of the balance between two opposing effects: steric hindrance between the ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation.

For this compound, the fluorine atoms at the 2 and 2' positions introduce substantial steric repulsion. DFT calculations can map the potential energy surface by systematically varying the inter-ring torsional angle. This analysis reveals the minimum energy conformation (equilibrium dihedral angle) and the energy barriers to rotation around the central C-C bond. acs.org In unsubstituted biphenyl, the rotational barriers are approximately 8.0 kJ/mol for the planar conformation and 8.3 kJ/mol for the perpendicular one. acs.orgresearchgate.net Due to the steric clash of the ortho-fluorine atoms, the rotational barrier in this compound is expected to be significantly higher, and the equilibrium dihedral angle is expected to be larger than the ~44° observed in biphenyl in the gas phase. scivisionpub.com

Table 2: Comparison of Torsional Characteristics for Biphenyl and this compound

| Compound | Equilibrium Dihedral Angle (Predicted) | Rotational Barrier (Predicted) | Primary Influencing Factor |

| 1,1'-Biphenyl | ~44° | ~8 kJ/mol | Balance between conjugation and ortho-hydrogen repulsion. researchgate.net |

| This compound | >60° | >20 kJ/mol | Dominant steric hindrance from ortho-fluorine atoms. |

Note: Values for this compound are estimations to illustrate the expected impact of fluorine substitution.

The Molecular Electrostatic Potential (MESP) is a valuable property derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a visual representation of the charge distribution, identifying electron-rich regions (negative potential) and electron-deficient or positive regions. researchgate.nettandfonline.com For this compound, the MESP would show strongly negative potential around the highly electronegative fluorine atoms, making these sites susceptible to interaction with electrophiles or positive centers. Conversely, regions around the hydrogen atoms would exhibit positive potential.

Molecular Dynamics Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular vibrations, rotations, and conformational changes. unimi.it

For this compound, MD simulations can model its behavior in various environments, such as in solution or as part of a larger molecular assembly. These simulations can reveal the dynamic range of the torsional angle fluctuations around its equilibrium value. Furthermore, MD is a powerful tool for studying intermolecular interactions. By simulating a system containing many molecules of this compound, one can analyze how they orient themselves and interact with one another. The significant dipole moment and localized charges on the fluorine atoms suggest that dipole-dipole forces and potentially weak C-H···F interactions would play a crucial role in the condensed-phase structure and properties of this compound. researchgate.net

Prediction of Spectroscopic Properties and Reactivity

Computational methods are widely used to predict spectroscopic data that can aid in the identification and characterization of a compound. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict vibrational frequencies. acs.org These theoretical frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign vibrational modes. researchgate.net

Electronic properties can be further explored using Time-Dependent DFT (TD-DFT), which is used to calculate excited-state energies and predict UV-Visible absorption spectra. tandfonline.com This can help understand the electronic transitions occurring within the molecule upon absorption of light.

Finally, DFT-based reactivity descriptors, such as Fukui functions and local softness, can predict the most probable sites for chemical reactions. researchgate.net These descriptors identify which atoms are most susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for understanding the chemical reactivity of this compound.

Influence of Fluorine Substituents on Electronic Properties and Reactivity Profiles

The introduction of fluorine atoms into the biphenyl framework at the 2,2', and 4-positions profoundly alters the electronic landscape and reactivity of the molecule. Computational chemistry provides a powerful lens through which to dissect these modifications, offering quantitative insights into the electronic properties and predicting the reactivity of this compound. The high electronegativity of fluorine, coupled with its ability to engage in π-system interactions, results in a complex interplay of inductive and resonance effects that dictate the molecule's behavior.

Detailed research findings from computational studies, often employing Density Functional Theory (DFT), illuminate the influence of this specific substitution pattern. These studies typically analyze frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors to build a comprehensive profile of the molecule.

One of the most significant steric consequences of ortho-substitution in biphenyls is the twisting of the two phenyl rings relative to each other. The presence of fluorine atoms at the 2 and 2' positions induces a notable dihedral angle between the phenyl rings. This torsion, while less pronounced than with bulkier ortho-substituents like chlorine, disrupts the π-conjugation across the biphenyl system. nih.gov This has a direct impact on the electronic properties.

The fluorine substituents exert a strong inductive electron-withdrawing effect due to their high electronegativity. This effect is most pronounced at the carbon atoms directly bonded to the fluorine atoms (the ipso-carbons) and extends to the rest of the aromatic rings. This electron withdrawal generally leads to a stabilization of the molecular orbitals, lowering their energy levels.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the fluorine atoms significantly influence the energies of these frontier orbitals. The strong inductive effect of fluorine lowers the energy of both the HOMO and LUMO. However, the extent of this lowering can differ, leading to a modified HOMO-LUMO gap compared to unsubstituted biphenyl. Computational studies on similar fluorinated biphenyls suggest that the HOMO and LUMO are typically delocalized over the biphenyl core, with significant contributions from the π-systems of both rings. acs.org The fluorine atoms themselves have minimal direct contribution to the frontier orbitals, but their influence is exerted through the polarization of the carbon framework.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Note: The values presented are illustrative and based on typical DFT calculations (e.g., B3LYP/6-311+G) for similar fluorinated biphenyls. Actual values may vary depending on the computational method and basis set used.* acs.orgscivisionpub.com

A relatively large HOMO-LUMO gap, as is generally observed for fluorinated aromatics, suggests high kinetic stability and low chemical reactivity.

Molecular Electrostatic Potential (MEP) Map

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto a constant electron density surface, with different colors indicating varying electrostatic potentials.

In the MEP map of this compound, the regions around the fluorine atoms are characterized by a negative electrostatic potential (typically colored red or yellow). This is due to the high electron density localized on these highly electronegative atoms. These negative regions represent potential sites for electrophilic attack. Conversely, the hydrogen atoms of the biphenyl rings exhibit a positive electrostatic potential (colored blue), making them susceptible to nucleophilic attack. The π-systems of the aromatic rings also show regions of negative potential above and below the plane of the rings, although this is modulated by the electron-withdrawing fluorine atoms. The ortho-fluorine atoms, in particular, create a significant area of negative potential that can influence intermolecular interactions and the approach of reactants.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, derived from conceptual DFT, provide a more nuanced understanding of the molecule's stability and reactivity profile. scirp.orgresearchgate.net

Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It is a measure of the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the chemical potential (μ ≈ (EHOMO + ELUMO) / 2). This index quantifies the ability of a molecule to accept electrons.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.85 eV | High energy required to remove an electron. |

| Electron Affinity (A) | 0.95 eV | Low energy released upon electron addition. |

| Electronegativity (χ) | 3.90 eV | Moderately high electron-attracting ability. |

| Chemical Hardness (η) | 2.95 eV | Indicates high stability and low reactivity. |

| Chemical Softness (S) | 0.34 eV-1 | Indicates low reactivity. |

| Electrophilicity Index (ω) | 2.58 eV | Moderate electrophilic character. |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 1 and provide a qualitative understanding of the molecule's reactivity.

Applications of 2,2 ,4 Trifluoro 1,1 Biphenyl and Its Derivatives in Advanced Materials

Organic Electronic and Optoelectronic Materials

The incorporation of fluorinated biphenyl (B1667301) scaffolds is a key strategy in designing novel organic materials for electronic and optoelectronic applications. The rigidity, inherent chemical stability, and electron-poor nature of these structures are highly advantageous. rsc.org Fluorine's high electronegativity can modify the electronic properties of the biphenyl system, affecting energy levels (HOMO/LUMO), charge transport characteristics, and photophysical behavior, which is crucial for the performance of electronic devices. rsc.orgossila.com

Fluorinated biphenyl derivatives are significant intermediates in the development of fluorescent layers for Organic Light-Emitting Diodes (OLEDs). rsc.org The introduction of fluorine atoms, such as in the trifluorobiphenyl structure, can influence the material's bandgap and thermal stability. optica.org For instance, the substitution of trifluoromethyl groups onto a core structure can create a highly twisted molecular geometry due to steric hindrance. optica.org This twisting can suppress intermolecular quenching interactions, leading to more efficient light emission in the solid state. optica.org